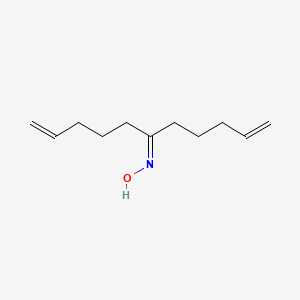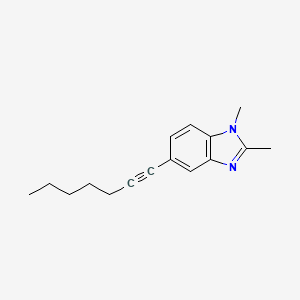![molecular formula C12H13F3N2 B12542466 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile CAS No. 821777-80-4](/img/structure/B12542466.png)
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-amino benzotrifluoride, which is dissolved in a solvent and reacted with ethyl formate in the presence of a catalyst to form 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate and acetic acid in toluene under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The use of readily available raw materials and mild reaction conditions makes this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the case of its use in anti-cancer drugs, it acts as an androgen receptor antagonist, inhibiting the action of androgens and thereby slowing the growth of cancer cells. The trifluoromethyl group enhances its binding affinity and specificity for the target receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound is structurally similar and also used in the synthesis of pharmaceuticals.
4-Cyano-3-(trifluoromethyl)aniline: Another related compound with applications in medicinal chemistry.
Uniqueness
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is unique due to its specific stereochemistry and the presence of both trifluoromethyl and benzonitrile groups. These features contribute to its high reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
821777-80-4 |
|---|---|
Formule moléculaire |
C12H13F3N2 |
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
4-[[(2S)-butan-2-yl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2/c1-3-8(2)17-10-5-4-9(7-16)11(6-10)12(13,14)15/h4-6,8,17H,3H2,1-2H3/t8-/m0/s1 |
Clé InChI |
PWUVHGJXVZNBHT-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H](C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
SMILES canonique |
CCC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




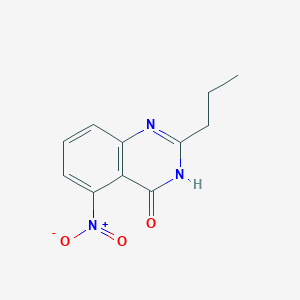
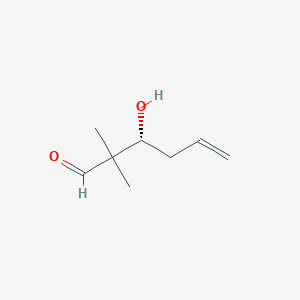
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
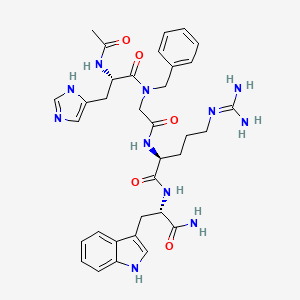
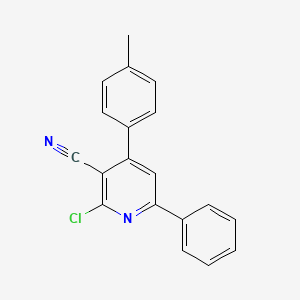
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
